molecular formula C14H18N2O2 B2821781 N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide CAS No. 2320884-84-0

N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide

Cat. No.: B2821781
CAS No.: 2320884-84-0
M. Wt: 246.31
InChI Key: SCQQEBDRMLUMQR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-7-azabicyclo[221]heptane-7-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the methoxyphenyl group and the carboxamide functionality. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide include:

Uniqueness

What sets this compound apart is its unique bicyclic structure and the presence of both methoxyphenyl and carboxamide groups. This combination of features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-18-13-5-3-2-4-12(13)15-14(17)16-10-6-7-11(16)9-8-10/h2-5,10-11H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQQEBDRMLUMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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